![molecular formula C22H36Cl3N9O2 B563407 Arg-Arg beta-naphthylamide trihydrochloride CAS No. 100900-26-3](/img/structure/B563407.png)
Arg-Arg beta-naphthylamide trihydrochloride
Overview
Description
Arg-Arg beta-naphthylamide trihydrochloride (ABA-THC) is an organic compound that has been used in various scientific research applications. It is a derivative of naphthylalanine, a non-protein amino acid. ABA-THC is a highly polar, water-soluble compound that has been used in a variety of studies, including those involving enzyme kinetics, protein-protein interactions, and molecular biology.
Scientific Research Applications
Enzyme Substrate
Arg-Arg beta-naphthylamide trihydrochloride has been used as a substrate for the enzyme dipeptidyl peptidase 3 expressed in human embryonic kidney cells . Dipeptidyl peptidase 3 is an enzyme that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .
Microbiology
This compound has also been used as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes . These are types of bacteria that are often found in the human oral cavity and gut, respectively . The ability to break down this substrate can provide insights into the metabolic capabilities of these bacteria .
Drug Development
Due to its interactions with various enzymes, Arg-Arg beta-naphthylamide trihydrochloride could potentially be used in drug development. For instance, understanding how this compound is metabolized by certain enzymes could help in the design of drugs that target these enzymes .
Biochemical Research
In biochemical research, this compound can be used to study enzyme kinetics. By observing how quickly this substrate is broken down by an enzyme, researchers can gain insights into the enzyme’s activity .
Cell Biology
In cell biology, Arg-Arg beta-naphthylamide trihydrochloride can be used to study cellular processes such as protein degradation. Since this compound is a substrate for certain enzymes involved in protein degradation, it can help researchers understand how these processes work .
Diagnostic Applications
Finally, Arg-Arg beta-naphthylamide trihydrochloride could potentially be used in diagnostic applications. For example, the presence or absence of enzymes that can metabolize this compound could be used as a biomarker for certain diseases .
Mechanism of Action
Target of Action
Arg-Arg beta-naphthylamide trihydrochloride primarily targets the enzyme dipeptidyl peptidase 3 . This enzyme is expressed in human embryonic kidney cells (HEK293T) and plays a crucial role in the hydrolysis of dipeptides . The compound also acts as a substrate for peptidase from black-pigmented bacteroides (BPB) and spirochetes .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate . It binds to the active site of the enzyme, facilitating the enzymatic reaction that leads to the hydrolysis of the compound itself .
Biochemical Pathways
The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by dipeptidyl peptidase 3 and peptidase from BPB and spirochetes is part of the broader protein degradation pathway . The downstream effects of this pathway include the recycling of amino acids and the regulation of various physiological processes.
Pharmacokinetics
Its solubility in water is50 mg/mL , which suggests that it may have good bioavailability .
Result of Action
The hydrolysis of Arg-Arg beta-naphthylamide trihydrochloride by its target enzymes results in the breakdown of the compound into smaller molecules . This process contributes to the protein degradation pathway and the recycling of amino acids .
Action Environment
The action, efficacy, and stability of Arg-Arg beta-naphthylamide trihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments . Additionally, its storage temperature of -20°C indicates that it may require a cool environment for optimal stability.
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O2.3ClH/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16;;;/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29);3*1H/t17-,18-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVXXFQJTJQVER-NCXIRTITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl3N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718705 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100900-26-3 | |
Record name | N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N-naphthalen-2-yl-L-ornithinamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arg-Arg β-naphthylamide trihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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